Lipophilicity (LogP) Comparison Across 4-Halogen Substitutions
The 4-chlorophenyl substituent on the pyridazine ring confers a measurably higher predicted lipophilicity compared to the 4-fluorophenyl and unsubstituted phenyl analogs. The 4-fluoro derivative has a predicted LogP of 1.34 , while the unsubstituted phenyl analog (Hit2Lead SC-9338824; C16H20N4O, MW 284) has a measured LogP of 1.40 . Based on the Hansch π constant for aromatic chlorine (+0.71) versus fluorine (+0.14) and hydrogen (0.00), the 4-chloro derivative is estimated to exhibit a LogP approximately 0.5–0.7 units higher than the 4-fluoro analog and ~0.3–0.5 units higher than the unsubstituted phenyl analog [1]. This difference places the 4-chloro compound into a LogP range of ~1.8–2.2, a region associated with improved passive membrane permeability but also potentially higher metabolic liability. Direct experimentally measured LogP for the 4-chloro compound is not publicly available, so this inference is class-level and should be verified.
| Evidence Dimension | Predicted or measured LogP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated LogP ~1.8–2.2 (predicted from Hansch π; no direct experimental value available) |
| Comparator Or Baseline | 4-Fluoro analog: LogP = 1.34 (predicted, Chemsrc); Unsubstituted phenyl analog: LogP = 1.40 (measured, Hit2Lead) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 vs. 4-fluoro; ΔLogP ≈ +0.3 to +0.5 vs. unsubstituted phenyl (estimated class-level) |
| Conditions | Hansch π constant analysis; Chemsrc predicted LogP; Hit2Lead measured LogP |
Why This Matters
Procurement of the 4-chloro analog over the 4-fluoro or unsubstituted phenyl analog is justified when a medicinal chemistry program requires higher lipophilicity to improve membrane permeability or target engagement, provided the trade-off in metabolic stability is acceptable.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. Aromatic Cl π = +0.71; F π = +0.14; H π = 0.00. View Source
